Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Overview
Description
“Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1809268-33-4 . It has a molecular weight of 220.25 and its IUPAC name is methyl 5-(thiazol-2-yl)picolinate .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves cyclization reactions . For instance, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized by the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 220.25 . Its InChI Code is 1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 , which provides information about the number and arrangement of atoms in the molecule.
Scientific Research Applications
Antimicrobial Activity
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate derivatives exhibit notable antimicrobial properties. In a study, these compounds demonstrated significant antibacterial activity against strains like A. baumannii and M. tuberculosis H37Rv, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
Inhibitory Activity in Cancer Research
These compounds have been investigated for their role as inhibitors in cancer research. A series of derivatives were evaluated for their ability to inhibit ALK5, a receptor kinase implicated in cancer development. Compounds in this category showed significant inhibition in cell-based luciferase reporter assays, highlighting their potential in cancer treatment research (Kim et al., 2008).
Corrosion Inhibition
Research indicates that these compounds can serve as efficient corrosion inhibitors for metals like mild steel in acidic environments. They demonstrate high inhibition efficiency, which increases with concentration. This finding is crucial for industries where metal corrosion is a concern (Salman et al., 2019).
Luminescent Materials
This compound derivatives have been utilized in the synthesis of luminescent materials. One study discusses the development of a terpolymer containing a donor-type ligand from this compound class, exhibiting efficient energy transfer and potential for applications in light-emitting materials (Happ et al., 2011).
Anticancer Agents
Novel hybrids of pyridine-thiazole were synthesized and showed high antiproliferative activity against various tumor cell lines. This highlights their potential as promising anticancer agents, especially considering their selectivity for cancer cells (Ivasechko et al., 2022).
Antimalarial Activity
In the realm of antimalarial research, 2-(2-hydrazinyl)thiazole derivatives of this compound class have demonstrated significant inhibitory potential against Plasmodium falciparum. Their binding interactions with the malaria parasite's enzymes have been explored, offering insights into potential antimalarial drug development (Makam et al., 2014).
Future Directions
Thiazole derivatives, including “Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate”, have shown notable pharmacological actions . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
Thiazole derivatives, which include methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to a range of biological effects .
Biochemical Pathways
Molecules containing a thiazole ring, such as this compound, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties . These interactions often involve the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound may also impact the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of inflammatory pathways or prolonged antioxidant activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity. At higher doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage . Studies have shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action. Additionally, this compound may affect metabolic flux or metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, where it can modulate gene expression by interacting with nuclear proteins.
Properties
IUPAC Name |
methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCFYORGOSQJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.